molecular formula C8H6FNO4 B1367517 Methyl 2-Fluoro-3-nitrobenzoate CAS No. 946126-94-9

Methyl 2-Fluoro-3-nitrobenzoate

Cat. No.: B1367517
CAS No.: 946126-94-9
M. Wt: 199.14 g/mol
InChI Key: VEKYKLDXYNUERO-UHFFFAOYSA-N
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Description

Methyl 2-Fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a pale yellow solid that is used primarily as an intermediate in organic synthesis and pharmaceutical research . The compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzoate ester, which imparts unique chemical properties.

Mechanism of Action

Target of Action

Methyl 2-Fluoro-3-nitrobenzoate is an organic compound that is primarily used as an intermediate in organic synthesis It’s worth noting that nitrobenzoates are often used in the synthesis of pharmaceuticals, suggesting potential interactions with a variety of biological targets depending on the final product .

Mode of Action

The mode of action of this compound is largely dependent on the context of its use. As an intermediate in organic synthesis, its role is to contribute specific functional groups (the fluoro and nitro groups) that may be important for the activity of the final product . The nitro group is often reduced to an amine in the final steps of synthesis, which can participate in a variety of interactions in biological systems .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final compound it is used to synthesize. Nitrobenzoates are often used in the synthesis of compounds that can inhibit specific enzymes or modulate receptor activity, thereby affecting various biochemical pathways .

Pharmacokinetics

The presence of the nitro group could potentially make it susceptible to metabolic reduction, while the fluoro group could enhance its metabolic stability .

Result of Action

The result of the action of this compound is the successful synthesis of the desired final product. The nitro and fluoro groups it contributes can significantly influence the biological activity of the final product .

Action Environment

The action of this compound is primarily in the context of a chemical reaction, where it is influenced by factors such as temperature, pH, and the presence of catalysts . In a biological context, factors such as pH and the presence of metabolizing enzymes could influence its stability and activity .

Biochemical Analysis

Biochemical Properties

Methyl 2-Fluoro-3-nitrobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction leads to the formation of 2-Fluoro-3-nitrobenzoic acid and methanol. The compound’s nitro group can also undergo reduction reactions mediated by nitroreductases, resulting in the formation of amino derivatives .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This compound may also impact gene expression by modulating transcription factors or epigenetic markers. Additionally, this compound can alter cellular metabolism by affecting enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the compound’s ester group can be hydrolyzed by esterases, resulting in the release of 2-Fluoro-3-nitrobenzoic acid. Furthermore, the nitro group can undergo reduction by nitroreductases, leading to the formation of amino derivatives. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade into its constituent components, such as 2-Fluoro-3-nitrobenzoic acid and methanol. Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At high doses, this compound can cause toxic or adverse effects, including respiratory irritation, skin irritation, and eye irritation. These effects are dose-dependent and can be observed in various animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce 2-Fluoro-3-nitrobenzoic acid and methanol. Additionally, the nitro group can be reduced by nitroreductases to form amino derivatives. These metabolic reactions can influence the compound’s activity and its effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. This compound may accumulate in specific tissues or cellular compartments, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as signal transduction, gene expression, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-Fluoro-3-nitrobenzoate can be synthesized through the esterification of 2-Fluoro-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 50°C) for several hours. The resulting product is then purified through extraction and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous purification processes to achieve the desired purity levels.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-Fluoro-3-nitrobenzoic acid and methanol in the presence of a strong base or acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Reduction: Methyl 2-Fluoro-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-Fluoro-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 2-Fluoro-3-nitrobenzoate is widely used in scientific research due to its versatility as a synthetic intermediate. It is employed in the synthesis of various pharmaceuticals and agrochemicals. In medicinal chemistry, it serves as a precursor for the development of anti-inflammatory and anti-cancer agents . Additionally, it is used in the study of enzyme inhibitors and as a building block in the synthesis of complex organic molecules.

Comparison with Similar Compounds

  • Methyl 2-Fluoro-4-nitrobenzoate
  • Methyl 2-Fluoro-5-nitrobenzoate
  • Methyl 2-Fluoro-3-methoxybenzoate
  • Methyl 2-Fluoro-3-hydroxybenzoate

Properties

IUPAC Name

methyl 2-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKYKLDXYNUERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541663
Record name Methyl 2-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946126-94-9
Record name Benzoic acid, 2-fluoro-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946126-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-fluoro-3-nitrobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Fluoro-3-nitrobenzoic acid (75 g) was dissolved in 300 ml of methanol, and then 20 ml of concentrated H2SO4 was added. The mixture was stirred at 70° C. overnight and cooled to rt, the resulting solid was filtered and washed with water (3×200 ml), to the filtered was added water (400 ml), the resulting precipitate was filtered and washed with water (2×100 ml) to afford another batch of product. The solid were combined and dried under vacuum to afford the title compound was obtained as a light yellow solid (78 g, 96%).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Cesium fluoride (499.02 g, 3.19 mol) was added into a flask equipped with a stirrer under a nitrogen gas stream, and was agitated for one hour at 110° C. Methyl 2-chloro-3-nitrobenzoate (229.00 g, 1.06 mol) and N,N-dimethylformamide (2000 ml) were added thereto, and the reaction mixture was agitated for one hour at 140° C. The reaction mixture was naturally cooled to room temperature, and then was filtered, and the filtrate was concentrated under reduced pressure. The concentration residue was poured into water and agitated for a while, and then a solid that precipitated was collected by filtration and dried under reduced pressure. As a result, 160.03 g (yield: 76%) of the indicated compound was obtained.
Quantity
499.02 g
Type
reactant
Reaction Step One
Quantity
229 g
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Two
Yield
76%

Synthesis routes and methods III

Procedure details

Cesium fluoride (11.2 g) was added to a solution of 2-chloro-3-nitrobenzoic acid methyl ester (10.6 g, 49.0 mmol) in DMSO (49 mL), and the mixture was stirred at 140° C. for 40 minutes. The reaction mixture was then poured into water and extracted with ethyl acetate. The organic extract was washed in series with water and saturated saline, and dried over magnesium sulfate. The title compound (9.23 g, 95%) was then obtained by vacuum concentration as a pale yellow solid.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
49 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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